N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a phenoxy acetamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Acylation: The intermediate is then acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)-2-(substituted phenoxy)acetamides: These compounds share a similar phenoxy acetamide structure but differ in the substituents on the phenyl ring.
Phenoxy acetamide derivatives: Various derivatives with different substituents on the phenoxy and acetamide groups.
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of the chlorophenyl and piperidinyl groups, which confer specific chemical and biological properties. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C24H31ClN2O2 |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H31ClN2O2/c1-18(2)19-10-12-20(13-11-19)29-17-24(28)26-16-23(27-14-6-3-7-15-27)21-8-4-5-9-22(21)25/h4-5,8-13,18,23H,3,6-7,14-17H2,1-2H3,(H,26,28) |
InChI Key |
DQOAGCSARZNRLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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